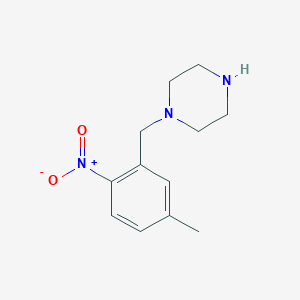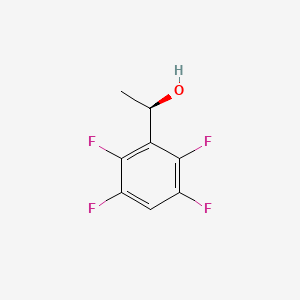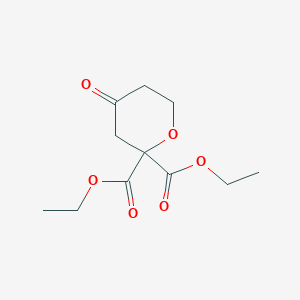
Methyl 4-amino-3-(furan-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(furan-2-yl)butanoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(furan-2-yl)butanoate typically involves the reaction of furan derivatives with appropriate amino and ester groups. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-(furan-2-yl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(furan-2-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-(furan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar structural features.
Methyl 3-(furan-2-yl)propanoate: Shares the furan ring but differs in the position and type of functional groups.
Uniqueness
Methyl 4-amino-3-(furan-2-yl)butanoate is unique due to its specific combination of amino and ester groups attached to the furan ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
methyl 4-amino-3-(furan-2-yl)butanoate |
InChI |
InChI=1S/C9H13NO3/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3 |
Clave InChI |
ZJLFFWNPYDUZFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CN)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)




